rac 8-Hydroxy Efavirenz

描述

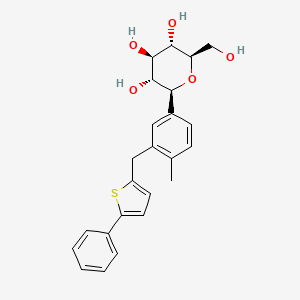

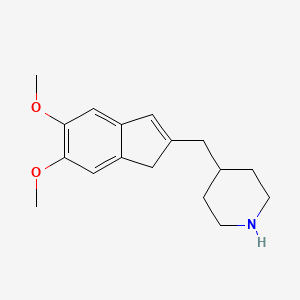

“rac 8-Hydroxy Efavirenz” is a metabolite of Efavirenz , a nonnucleoside HIV-1 reverse transcriptase inhibitor . It is also known as 6-Chloro-4-(cyclopropyl-d4-ethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one .

Molecular Structure Analysis

The molecular formula of “rac 8-Hydroxy Efavirenz” is C14H5D4ClF3NO3 . It has a molecular weight of 335.70 .

Chemical Reactions Analysis

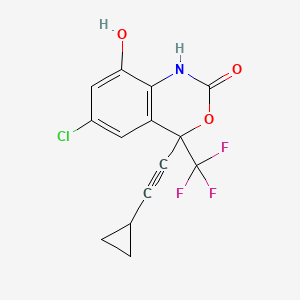

“rac 8-Hydroxy Efavirenz-d4” contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Physical And Chemical Properties Analysis

“rac 8-Hydroxy Efavirenz” appears as a white to off-white solid . It has a molecular weight of 331.67 and a molecular formula of C14H9ClF3NO3 .

科学研究应用

Application 1: Pharmacokinetics in Healthy Volunteers

- Summary of the Application : This study involved the rapid and simultaneous determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz in human plasma using liquid chromatography–tandem mass spectrometry (LC–MS–MS). The method was used to measure the plasma concentrations of Efavirenz and its metabolites from healthy volunteers after a single 600 mg oral dose of Efavirenz .

- Methods of Application : Three compounds and ritonavir, an internal standard, were extracted from plasma using ethyl acetate in the presence of 0.1 M sodium carbonate after incubation of β-glucuronidase (500 U). After drying the organic layer, the residue was reconstituted in mobile phase (acetonitrile:20 mM ammonium acetate, 90:10, v/v) and injected onto a reversed-phase C18 column .

- Results or Outcomes : The coefficients of variation of the assay precision were less than 10.7%, and the accuracy was 90–111%. The lower limits of quantification (LLOQ) were 5 ng mL−1 for Efavirenz and 8-Hydroxyefavirenz .

Application 2: Potential Treatment for Alzheimer’s Disease

- Summary of the Application : Low-dose Efavirenz allosterically activates CYP46A1, the key enzyme for cholesterol elimination from the brain, and is investigated as a potential treatment for Alzheimer’s disease .

- Methods of Application : The study involved treating 5XFAD mice with (rac)-7,8dihydroxy EFV. The treatment modestly activated CYP46A1 in the brain and increased brain content of acetyl-CoA and acetylcholine .

Application 3: Mass Spectrometry Internal Standard

- Summary of the Application : “rac 8-Hydroxy Efavirenz-d4” is a deuterium-labeled metabolite of Efavirenz, used in research related to the study of metabolism and kinetics. This compound is used as an internal standard for mass spectrometry applications to allow for more accurate quantification of Efavirenz metabolites in biological samples .

- Methods of Application : The incorporation of deuterium atoms at specific positions of the molecule provides a stable isotopic label that does not significantly alter the metabolic profile compared to the non-labeled substance .

- Results or Outcomes : Studies involving “rac 8-Hydroxy Efavirenz-d4” help to elucidate the metabolic pathways and identify potential interactions with other substances that may influence the metabolism of Efavirenz .

Application 4: Click Chemistry Reagent

- Summary of the Application : “rac 8-Hydroxy Efavirenz-d4” is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

- Methods of Application : The use of a racemic mixture allows researchers to study the behavior of both enantiomers during metabolic processes .

- Results or Outcomes : The use of “rac 8-Hydroxy Efavirenz-d4” in click chemistry applications can provide valuable insights into the behavior of Efavirenz and its metabolites in various chemical reactions .

Application 5: Enzyme Kinetics of Cytochrome P450 System

- Summary of the Application : “rac 8-Hydroxy Efavirenz-d4” is used to investigate the enzyme kinetics of the cytochrome P450 system, which is responsible for the metabolism of a wide range of xenobiotics, including Efavirenz .

- Methods of Application : The use of a racemic mixture allows researchers to study the behavior of both enantiomers during metabolic processes .

- Results or Outcomes : Studies involving “rac 8-Hydroxy Efavirenz-d4” help to elucidate the metabolic pathways and identify potential interactions with other substances that may influence the metabolism of Efavirenz .

Application 6: Stimulation of Glycolytic Flux in Cultured Rat Astrocytes

- Summary of the Application : “8-Hydroxy-efavirenz”, the primary metabolite of the antiretroviral drug Efavirenz, stimulates the glycolytic flux in cultured rat astrocytes .

- Methods of Application : The study involved treating rat astrocytes with “8-Hydroxy-efavirenz” and measuring the glycolytic flux .

- Results or Outcomes : The results of the study are not specified in the available information .

安全和危害

属性

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO3/c15-8-5-9-11(10(20)6-8)19-12(21)22-13(9,14(16,17)18)4-3-7-1-2-7/h5-7,20H,1-2H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVOMPCQLMFEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201043213 | |

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac 8-Hydroxy Efavirenz | |

CAS RN |

205754-32-1 | |

| Record name | 6-Chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201043213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)